Cas no 888-12-0 ((2E)-1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one)

(2E)-1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one structure
888-12-0 structure
Product Name:(2E)-1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one
CAS-Nr.:888-12-0
MF:C15H12O2
MW:224.254584312439
CID:730830
PubChem ID:638276
Update Time:2025-10-22

(2E)-1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (2E)-1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one
    • (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one
    • (E)-2'-hydroxychalcone
    • 2-Propen-1-one,1-(2-hydroxyphenyl)-3-phenyl-, (2E)-
    • 2'-hydroxy chalcone
    • 2-Hydroxy-trans-chalcone
    • trans-2'-Hydroxychalcon
    • trans-2'-Hydroxycinnamophenone
    • (2E)-1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one (ACI)
    • 2-Propen-1-one, 1-(2-hydroxyphenyl)-3-phenyl-, (E)- (ZCI)
    • Chalcone, 2′-hydroxy-, (E)- (8CI)
    • (2E)-1-(2-Hydroxyphenyl)-3-phenylprop-2-en-1-one
    • (E)-1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one
    • (E)-2′-Hydroxychalcone
    • (E)-o-Hydroxyphenyl styryl ketone
    • NSC 170284
    • trans-2′-Hydroxychalcone
    • 1214-47-7
    • 1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one
    • NCGC00017803-02
    • CS-W013065
    • SR-01000721424
    • NSC 18939
    • SR-01000721424-2
    • 1-(2-Hydroxyphenyl)-3-phenyl-2-propenone
    • C09321
    • 1-(2-Hydroxyphenyl)-3-phenyl-2-propenone, 98%
    • Acrylophenone, 2'-hydroxy-3-phenyl-
    • 2-PROPEN-1-ONE, 1-(2-HYDROXYPHENYL)-3-PHENYL-
    • BRN 0976324
    • NSC18939
    • HMS2206A17
    • 2-Benzylidene-2'-hydroxyacetophenone
    • NCGC00017803-06
    • BRD-K52053379-001-02-0
    • W-109608
    • 2'-Hydroxychalcone
    • AKOS025311108
    • NS00079541
    • MLS000438917
    • LS-14376
    • NS00021570
    • DTXSID001313416
    • 1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one
    • BDBM86007
    • NCGC00161072-02
    • AETKQQBRKSELEL-ZHACJKMWSA-N
    • NSC170284
    • CHALCONE, 2'-HYDROXY-, (E)-
    • (E)-1-(2-hydroxyphenyl)-3-phenyl-prop-2-en-1-one
    • CHEMBL32147
    • 3-Phenyl-1-(2-hydroxyphenyl)-2-propen-1-one
    • NCGC00017803-03
    • PD001173
    • UNII-VY06DZ94OC
    • o-Hydroxychalcone
    • 2-Propen-1-one, 1-(2-hydroxyphenyl)-3-phenyl-, (E)-
    • NSC-18939
    • Chalcone, 6
    • EINECS 214-928-0
    • InChI=1/C15H12O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11,16H/b11-10
    • o-Cinnamoylphenol
    • H0385
    • 2-Benzal-2'-hydroxyacetophenone
    • CCG-102277
    • MFCD00016441
    • NCGC00161072-01
    • 1-(2-Hydroxy-phenyl)-3-phenyl-propenone
    • NSC-170284
    • D78085
    • CMLDBU00002599
    • 2-propen-1-one, 1-(2-hydroxyphenyl)-3-phenyl-, (2E)-
    • AS-16009
    • CHEBI:27916
    • 2-08-00-00220 (Beilstein Handbook Reference)
    • 2-Hydroxybenzalacetophenone
    • EINECS 212-962-0
    • RVC-556
    • AE-848/32054053
    • SMR000112946
    • Chalcone, 2'-hydroxy-
    • H-4450
    • AKOS002346618
    • Q27103405
    • 888-12-0
    • trans-2'-Hydroxychalcone
    • VY06DZ94OC
    • CCRIS 7796
    • (E)-2'-hydroxy-chalcones
    • a (E)-2'-hydroxy-chalcone
    • HY-W012349
    • CHEBI:231427
    • trans-2a(2)-Hydroxychalcone
    • 2 inverted exclamation marka-Hydroxychalcone
    • STL015897
    • MDL: MFCD00016441
    • Inchi: 1S/C15H12O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11,16H/b11-10+
    • InChI-Schlüssel: AETKQQBRKSELEL-ZHACJKMWSA-N
    • Lächelt: C(C1C=CC=CC=1O)(=O)/C=C/C1C=CC=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 224.08400
  • Monoisotopenmasse: 224.083729621g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 17
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 277
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topologische Polaroberfläche: 37.3Ų

Experimentelle Eigenschaften

  • PSA: 37.30000
  • LogP: 3.28830

(2E)-1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
H0385-25G
(E)-2'-Hydroxychalcone
888-12-0 >98.0%(HPLC)
25g
¥655.00 2024-04-18
TRC
H949430-2.5g
(2E)-1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one
888-12-0
2.5g
$ 150.00 2023-09-07
TRC
H949430-25g
(2E)-1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one
888-12-0
25g
$ 1154.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H45280-100g
1-(2-Hydroxyphenyl)-3-phenylprop-2-en-1-one
888-12-0 98%
100g
¥222.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H45280-25g
1-(2-Hydroxyphenyl)-3-phenylprop-2-en-1-one
888-12-0 98%
25g
¥79.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H45280-5g
1-(2-Hydroxyphenyl)-3-phenylprop-2-en-1-one
888-12-0 98%
5g
¥37.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H45280-500g
1-(2-Hydroxyphenyl)-3-phenylprop-2-en-1-one
888-12-0 98%
500g
¥744.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H45281-100mg
1-(2-Hydroxyphenyl)-3-phenylprop-2-en-1-one
888-12-0 ,HPLC≥95%
100mg
¥268.0 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E918363-5g
(E)-2'-Hydroxychalcone
888-12-0 ≥98%(LC)
5g
¥232.20 2022-01-10
TRC
H949430-25000mg
(2E)-1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one
888-12-0
25g
$1154.00 2023-05-18

(2E)-1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Alumina Solvents: Dichloromethane ;  4 - 5 min
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, cooled
Referenz
I2-Al2O3: a suitable heterogeneous catalyst for the synthesis of flavones under microwave irradiation
Sarda, Swapnil R.; Jadhav, Wamanrao N.; Pawar, Rajendra P., International Journal of ChemTech Research, 2009, 1(3), 539-543

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  2 - 24 h, 20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, 20 °C
Referenz
Hydroxychalcones as potential antiangiogenic agents
Karki, Radha; Kang, Youra; Kim, Chul Hoon; Kwak, Kyungsook; Kim, Jung-Ae; et al, Bulletin of the Korean Chemical Society, 2012, 33(9), 2925-2929

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Stannane, hydroxytrimethyl- Solvents: 1,2-Dichloroethane ;  3 h, 60 °C
Referenz
Highly Chemoselective Deprotection of the 2,2,2-Trichloroethoxycarbonyl (Troc) Protecting Group
Trost, Barry M. ; Kalnmals, Christopher A. ; Tracy, Jacob S. ; Bai, Wen-Ju, Organic Letters, 2018, 20(24), 8043-8046

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  rt; rt → 50 °C; 30 min, 50 °C; 5 h, 50 °C; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, 0 °C
Referenz
Enantioselective synthesis of flavan-3-ols using a Mitsunobu cyclization
Krohn, Karsten; Ahmed, Ishtiaq; John, Markus, Synthesis, 2009, (5), 779-786

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  2 min
1.2 Solvents: Water ;  0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  overnight, 2 - 3 °C
Referenz
Efficient liquid-phase synthesis of 2'-hydroxychalcones
Stoyanov, Edmont V.; Champavier, Yves; Simon, Alain; Basly, Jean-Philippe, Bioorganic & Medicinal Chemistry Letters, 2002, 12(19), 2685-2687

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid ,  Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  9 h, 1 atm, 80 °C
Referenz
Synthesis of Enones and Enals via Dehydrogenation of Saturated Ketones and Aldehydes
Pan, Gao-Fei; Zhu, Xue-Qing; Guo, Rui-Li; Gao, Ya-Ru; Wang, Yong-Qiang, Advanced Synthesis & Catalysis, 2018, 360(24), 4774-4783

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  25 s
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referenz
Ecofriendly synthesis and antimicrobial activity of chalcones
Kamboj, Ramesh C.; Arora, Rita; Sharma, Geeta; Kumar, Dinesh; Sharma, Chetan; et al, Pharma Chemica, 2010, 2(3), 157-170

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  rt; 12 - 24 h, rt
Referenz
Stereoselective reduction of flavanones by marine-derived fungi
de Matos, Iara L.; Birolli, Willian G. ; Santos, Darlisson de A.; Nitschke, Marcia; Porto, Andre Luiz M., Molecular Catalysis, 2021, 513,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt
1.2 20 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Referenz
Δ1-pyrroline based boranyls: Synthesis, crystal structures and luminescent properties
Cardona, Francisco; Rocha, Joao; Silva, Artur M. S. ; Guieu, Samuel, Dyes and Pigments, 2014, 111, 16-20

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  2 h, reflux
Referenz
Domino synthesis of novel 3-alkenyl benzofuran derivatives- base mediated condensation cascade reaction
Mundhe, Priyanka; Bhanwala, Neeru; Saini, Surbhi Mahender; Sumanth, Gopavaram; Shivaprasad, Kondreddy; et al, Tetrahedron, 2023, 132,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  5 min, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
Referenz
MW assisted synthesis of some pyrazoles containing benzotriazole moiety: an environmentally benign approach
Tiwari, Urvashi; Ameta, Chetna; Rawal, Manish K.; Ameta, Rakshit; Punjabi, Pinki B., Indian Journal of Chemistry, 2013, (3), 432-439

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  24 h, rt
Referenz
Enantioselective Halo-oxy- and Halo-azacyclizations Induced by Chiral Amidophosphate Catalysts and Halo-Lewis Acids
Lu, Yanhui; Nakatsuji, Hidefumi; Okumura, Yukimasa; Yao, Lu; Ishihara, Kazuaki, Journal of the American Chemical Society, 2018, 140(19), 6039-6043

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  10 min, rt
1.2 overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, cooled
Referenz
QSAR, in silico docking and in vitro evaluation of chalcone derivatives as potential inhibitors for H1N1 virus neuraminidase
Yaeghoobi, Marzieh; Frimayanti, Neni; Chee, Chin Fei; Ikram, Kusaira K.; Najjar, Belal O.; et al, Medicinal Chemistry Research, 2016, 25(10), 2133-2142

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Catalysts: Silica ,  Potassium bisulfate Solvents: Polyethylene glycol ;  7 min, 5.3 - 5.7 bar, 92 - 99 °C
Referenz
Total synthesis and assignment of the absolute stereochemistry of xanthoangelol J: development of a highly efficient method for Claisen-Schmidt condensation
Kakati, Dwipen; Barua, Nabin C., Tetrahedron, 2014, 70(3), 637-642

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Catalysts: Alumina ,  Iodine ;  80 s, 60 °C; 60 °C → rt
Referenz
Microwave assisted solvent free synthesis of 1,3-diphenylpropenone derivatives
Kakati, Dwipen; Sarma, Jadab C., Chemistry Central Journal, 2011, 5,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Catalysts: Zinc oxide (ZnO) Solvents: Ethanol ,  Water ;  15 min, reflux
Referenz
Graphene-supported ZnO nanoparticles: An efficient heterogeneous catalyst for the Claisen-Schmidt condensation reaction without additional base
Li, Zhuofei; Zhao, Hongyan; Han, Huatao; Liu, Yang; Song, Jinyi; et al, Tetrahedron Letters, 2017, 58(42), 3984-3988

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Solvents: Ethanol ;  30 min, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, 0 °C
Referenz
Model studies on construction of the oxabicyclic [3.3.1] core of the mulberry Diels-Alder adducts morusalbanol A and 441772-64-1
Tee, Jia Ti; Chee, Chin Fei ; Buckle, Michael J. C.; Lee, Vannajan Sanghiran; Chong, Wei Lim; et al, Tetrahedron Letters, 2015, 56(36), 5082-5085

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Catalysts: Potassium hydroxide Solvents: Ethanol ,  Water ;  2 - 24 h, 20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referenz
Dihydroxylated 2,4,6-triphenyl pyridines: Synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship study
Karki, Radha; Thapa, Pritam; Yoo, Han Young; Kadayat, Tara Man; Park, Pil-Hoon; et al, European Journal of Medicinal Chemistry, 2012, 49, 219-228

(2E)-1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one Raw materials

(2E)-1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one Preparation Products

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